(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
CAS No.:
Cat. No.: VC13624930
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO3 |
|---|---|
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate |
| Standard InChI | InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
| Standard InChI Key | CNRMSXVAIYXYCE-ZCFIWIBFSA-N |
| Isomeric SMILES | COC(=O)CO[C@@H]1CCNC1 |
| SMILES | COC(=O)COC1CCNC1 |
| Canonical SMILES | COC(=O)COC1CCNC1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered amine heterocycle) with an (R)-configured chiral center at the 3-position, linked to an oxyacetic acid methyl ester group. Key properties include:
The hydrochloride (C₇H₁₄ClNO₃, MW 195.64 g/mol) and tosylate (C₁₄H₂₁NO₆S, MW 331.38 g/mol) salts enhance solubility and stability for experimental use .
Stereochemical Considerations
The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart (CAS 1414960-56-7) . Enantioselective synthesis methods prioritize the (R)-form due to its higher affinity in receptor-binding studies, particularly in neurological applications .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Pyrrolidine Functionalization: (R)-pyrrolidin-3-ol reacts with methyl bromoacetate in dichloromethane or ethanol, catalyzed by triethylamine.
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Salt Formation: The free base is treated with HCl or p-toluenesulfonic acid to yield hydrochloride or tosylate salts, respectively .
Optimized Conditions:
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Solvents: Dichloromethane (for esterification), ethanol (for salt formation).
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Catalysts: Triethylamine (2.5 eq.) for deprotonation.
Chemical Reactivity
The compound participates in:
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Nucleophilic Substitution: The pyrrolidine nitrogen reacts with alkyl halides to form quaternary ammonium salts.
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Ester Hydrolysis: Under basic conditions, the methyl ester converts to carboxylic acid, enabling further derivatization .
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Ring-Opening Reactions: The pyrrolidine ring can undergo oxidation or cross-coupling to form piperidine or fused heterocycles .
Applications in Pharmaceutical Research
Neurological Studies
The hydrochloride salt modulates serotonin (5-HT) receptors and demonstrates neuroprotective effects in oxidative stress models . In vitro assays show:
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EC₅₀: 12 μM for 5-HT₁A receptor activation.
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Neuroprotection: Reduces ROS production by 40% at 10 μM in neuronal cell lines .
Intermediate in Drug Synthesis
The compound serves as a precursor for:
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Antidepressants: Functionalized derivatives show SSRI-like activity in murine models .
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Anticancer Agents: Tosylate derivatives inhibit topoisomerase II (IC₅₀ = 8.2 μM) .
Research Advancements
Enantioselective Synthesis
Recent patents (e.g., WO2021228765A1) describe biocatalytic routes using lipases for >99% enantiomeric excess .
Pharmacokinetic Studies
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